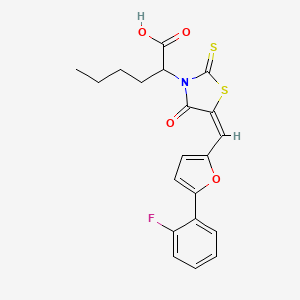

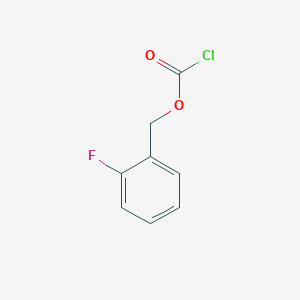

(2-Fluorophenyl)methyl chloroformate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Fluorophenyl)methyl chloroformate” is a chemical compound with the molecular formula C8H6ClFO2 . It has a predicted density of 1.334±0.06 g/cm3 and a predicted boiling point of 225.4±23.0 °C .

Chemical Reactions Analysis

Chloroformates, including “(2-Fluorophenyl)methyl chloroformate”, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . They decompose slowly in water to yield methanol, HCl, and CO2 .Physical And Chemical Properties Analysis

“(2-Fluorophenyl)methyl chloroformate” has a predicted density of 1.334±0.06 g/cm3 and a predicted boiling point of 225.4±23.0 °C . The melting point and flash point are not available .科学的研究の応用

High-Performance Liquid Chromatography (HPLC)

One of the key applications of related chloroformates is in the field of high-performance liquid chromatography (HPLC) for the separation and detection of phenols. Landzettel et al. (1995) explored 2-(9-anthrylethyl) chloroformate (AEOC) as a fluorophoric derivatizing agent for phenol compounds, showcasing its utility in environmental analysis of industrial wastewater samples (Landzettel et al., 1995). This reflects the broader potential for (2-Fluorophenyl)methyl chloroformate in enhancing the specificity and sensitivity of HPLC methods.

Synthesis of Fluoroaromatic Compounds

Lui et al. (1998) presented a novel approach to accessing chloro- and fluoroaromatic compounds through the decarboxylation of aromatic haloformates, including (2-Fluorophenyl)methyl chloroformate. This method offers a straightforward pathway to synthesize fluoroaromatic compounds, which are valuable in various chemical industries and research (Lui, Marhold, & Rock, 1998).

Fluorous Metal-Organic Frameworks

In the development of new materials, Yang et al. (2007) investigated fluorous metal−organic frameworks (FMOFs) for high-density gas adsorption. These frameworks, synthesized from fluoroaromatic compounds, exhibit exceptional properties for the adsorption of gases such as H2, O2, and N2 (Yang, Wang, & Omary, 2007). This research indicates the potential for (2-Fluorophenyl)methyl chloroformate derivatives in creating advanced materials for energy storage and environmental applications.

Enhanced Polymer Transistor Mobility

Chang et al. (2004) explored the use of high-boiling-point solvents, including chloroformates, to improve the field-effect mobilities of poly(3-hexylthiophene) transistors. Their work demonstrates how solvent choice can significantly impact the performance of electronic materials (Chang et al., 2004).

Fluorogenic Sensors

Patra et al. (2018) developed a fluorogenic chemosensor for the efficient detection of Al3+ and Zn2+ ions, showcasing the role of (2-Fluorophenyl)methyl chloroformate and its derivatives in creating sensitive and selective sensors for metal ions (Patra et al., 2018).

将来の方向性

While specific future directions for “(2-Fluorophenyl)methyl chloroformate” are not available, there has been an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic amounts . This suggests potential future directions in the development of new synthetic methods involving chloroformates.

特性

IUPAC Name |

(2-fluorophenyl)methyl carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-3-1-2-4-7(6)10/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKEDVRAWFRHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorophenyl)methyl chloroformate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2924284.png)

![{1-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B2924289.png)

![tert-butyl N-{2-[(E)-2-(4-bromophenyl)ethenesulfonamido]-2,4-dimethylpentyl}carbamate](/img/structure/B2924290.png)

![(E)-3-phenyl-1-[4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924291.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide](/img/structure/B2924292.png)

![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2924294.png)

![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2924297.png)

![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2924300.png)